![molecular formula C30H44O8 B2410766 6-[(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid CAS No. 98665-20-4](/img/structure/B2410766.png)

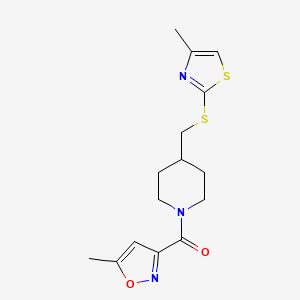

6-[(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide ganodérique I est généralement extrait du Ganoderma lucidum par une série de techniques d'extraction par solvant et de chromatographie. Le substrat initial, l'acétyl-coenzyme A, subit une série de réactions enzymatiques dans la voie du mévalonate pour produire le lanostérol, qui est ensuite oxydé et cyclisé pour former des acides ganodériques .

Méthodes de production industrielle : La production industrielle d'acide ganodérique I implique la culture du Ganoderma lucidum dans des conditions contrôlées. Des techniques telles que la fermentation immergée et la fermentation en phase solide sont utilisées pour augmenter le rendement des acides ganodériques. Le génie génétique et l'optimisation des voies métaboliques sont également explorés pour augmenter l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions : L'acide ganodérique I subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'acide ganodérique I, chacun ayant des propriétés pharmacologiques uniques .

Applications De Recherche Scientifique

L'acide ganodérique I a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la biosynthèse des triterpénoïdes et des modifications chimiques.

Biologie : Investigué pour son rôle dans la modulation des voies biologiques et des processus cellulaires.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que le cancer, l'inflammation et les maladies du foie.

Industrie : Utilisé dans le développement de nutraceutiques et d'aliments fonctionnels.

5. Mécanisme d'action

L'acide ganodérique I exerce ses effets par le biais de multiples cibles moléculaires et voies :

Activité anticancéreuse : Induit l'apoptose et inhibe la prolifération cellulaire en modulant les voies de signalisation telles que PI3K/Akt et MAPK.

Activité anti-inflammatoire : Réduit l'inflammation en inhibant la production de cytokines pro-inflammatoires et d'enzymes comme la COX-2.

Activité antioxydante : Élimine les radicaux libres et améliore l'activité des enzymes antioxydantes.

Mécanisme D'action

Ganoderic acid I exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2.

Antioxidant Activity: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

L'acide ganodérique I est comparé à d'autres composés similaires tels que les acides ganodériques A, B et C :

Acide ganodérique A : Connu pour ses effets hépatoprotecteurs et antitumoraux.

Acide ganodérique B : Présente de fortes activités anti-inflammatoires et antioxydantes.

Acide ganodérique C : Démontre des propriétés immunomodulatrices et anticancéreuses significatives.

L'acide ganodérique I est unique en raison de sa structure moléculaire spécifique et des activités pharmacologiques distinctes qu'il présente, ce qui en fait un composé précieux pour la recherche et le développement futurs .

Propriétés

Numéro CAS |

98665-20-4 |

|---|---|

Formule moléculaire |

C30H44O8 |

Poids moléculaire |

532.7 g/mol |

Nom IUPAC |

(2R,6S)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H44O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-21,32,34,38H,8-14H2,1-7H3,(H,36,37)/t15-,17+,19+,20-,21+,27+,28-,29+,30+/m1/s1 |

Clé InChI |

ZWMMEKXOLCCKLA-OCYWOBKISA-N |

SMILES isomérique |

C[C@H](CC(=O)C[C@@](C)([C@@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |

SMILES |

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

SMILES canonique |

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

Description physique |

Solid |

Solubilité |

not available |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)

![4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2410701.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)

![3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2410706.png)